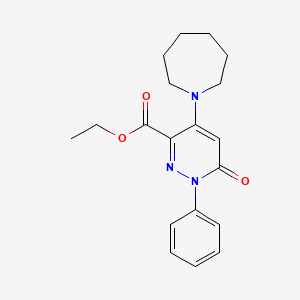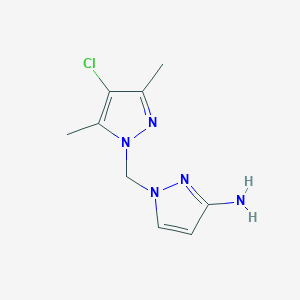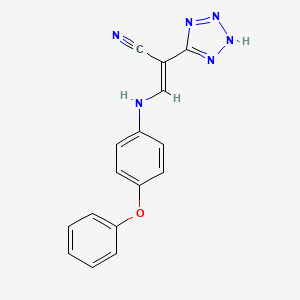
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.65. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules .
Molecular Structure Analysis
The InChI code for 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is 1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) . This indicates the presence of a sulfonyl chloride group attached to the indole nucleus.Applications De Recherche Scientifique
Copper-Catalyzed Arylsulfonylation and Cyclization
One application involves the copper-catalyzed arylsulfonylation and cyclization of N-(arylsulfonyl)acrylamides to access sulfonated oxindoles. This method is notable for its efficiency in forming complex structures through a sequence of radical addition, cyclization, and desulfonylative aryl migration, highlighting the compound's role in facilitating bond formation in a single pot with good functional group tolerance (Hepan Wang, Song Sun, Jiang Cheng, 2017).
Synthesis of 3-Sulfonylated Oxindoles
Another significant application is the base-catalyzed addition of sulfinate salts to 3-halooxindoles, leading to the efficient synthesis of 3-sulfonylated 3,3-disubstituted oxindoles. This process demonstrates the compound's versatility in generating sulfonylated derivatives under mild conditions, with promising implications for asymmetric catalysis (Jian Zuo et al., 2015).
Difunctionalization of Acrylamides
The difunctionalization of acrylamides through C-H oxidative radical coupling represents a novel approach to oxindole synthesis. This technique underscores the potential of utilizing such compounds in the efficient preparation of oxindoles via environmentally friendly processes that involve readily available oxidants and inexpensive catalysts under neutral conditions (Ren‐Jie Song et al., 2015).
Activation and Protecting Group Applications
The compound has also been used as a versatile sulfonating agent for amines, demonstrating its utility as both a protecting and activating group for amine synthesis. This highlights its stability under various conditions and its potential in facilitating subsequent chemical transformations (Izumi Sakamoto et al., 2006).
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the biological activities of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride and its derivatives.
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHFRDZRFGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)

![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)
![N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide](/img/structure/B2662043.png)


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)


![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)

